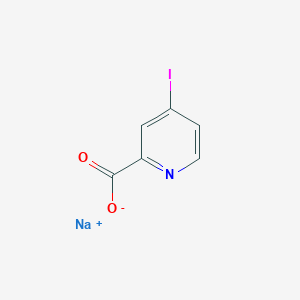

sodium;4-iodopyridine-2-carboxylate

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. chemimpex.comnih.gov Its prevalence stems from its structural analogy to benzene, yet the presence of the nitrogen atom imparts distinct electronic properties and reactivity. Pyridine and its derivatives are found in a vast array of natural products, including alkaloids and vitamins, and are integral components of many pharmaceutical drugs and agrochemicals. researchgate.netglpbio.com The nitrogen atom not only influences the ring's reactivity but also provides a handle for further functionalization and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. rsc.org

Role of Halogenation in Modulating Pyridine Reactivity

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical behavior. diva-portal.orgnih.gov Halogens are highly electronegative and exert a strong inductive electron-withdrawing effect, which can significantly alter the electron density of the pyridine ring. This, in turn, influences the ring's susceptibility to nucleophilic and electrophilic attack. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. diva-portal.org The position of the halogen on the pyridine ring is critical, as it dictates the regioselectivity of subsequent reactions. nih.gov For instance, halogenation at the 4-position, as in the case of sodium;4-iodopyridine-2-carboxylate, can influence the properties of the molecule in a distinct manner compared to substitution at other positions.

Overview of Carboxylate Functionality in Coordination Chemistry

The carboxylate group (-COO⁻) is a highly versatile and widely studied functional group in coordination chemistry. google.comchemicalbook.com Its ability to coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions, allows for the construction of a diverse array of coordination polymers and metal-organic frameworks (MOFs). acs.orgchemicalbook.com The nature of the metal-carboxylate interaction can profoundly influence the resulting complex's structural, magnetic, and catalytic properties. sigmaaldrich.com The presence of a carboxylate group on a pyridine ring, as in pyridine carboxylates, creates a multifunctional ligand capable of forming stable and intricate coordination architectures.

Research Landscape of this compound and Related Derivatives

While specific research focusing exclusively on this compound is limited in publicly available literature, the broader class of 4-halopyridine-2-carboxylic acids and their derivatives has garnered significant interest. These compounds serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. chemimpex.com The corresponding protonated form, 4-iodopyridine-2-carboxylic acid, is recognized as a key building block in medicinal chemistry and for the development of ligands in coordination chemistry. chemimpex.com

Research into related compounds, such as 4-iodopyridine-2,6-dicarboxylic acid, has provided insights into the coordination behavior of these ligands. For example, the crystal structure of a cobalt(II) complex with 4-iodopyridine-2,6-dicarboxylate has been reported, demonstrating the ability of this ligand to form discrete metal complexes. researchgate.net The synthesis and coordination chemistry of other substituted pyridine carboxylic acids, such as 4,4'-bipyridine-2-carboxylic acid, have also been explored, highlighting the utility of these scaffolds in constructing metal-containing building blocks for functional materials. nih.gov The development of efficient synthetic routes to related compounds, like 4-chloropyridine-2-carboxylic acid chloride, underscores the industrial importance of this class of molecules as intermediates for drugs and agrochemicals. chemicalbook.com

The following table summarizes the key properties of the closely related 4-iodopyridine-2-carboxylic acid:

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₂ | chemimpex.com |

| Molecular Weight | 249.0 g/mol | chemimpex.com |

| CAS Number | 405939-79-9 | chemimpex.com |

| Appearance | Creamish solid | chemimpex.com |

| Melting Point | 166 - 174 °C | chemimpex.com |

This table is interactive. Click on the headers to sort the data.

The following table lists the basic properties of the title compound, this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₃INNaO₂ | |

| Molecular Weight | 270.99 g/mol | |

| CAS Number | 618107-88-3 | |

| Appearance | Solid |

This table is interactive. Click on the headers to sort the data.

Properties

IUPAC Name |

sodium;4-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYKBIRCCTBQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3INNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Sodium;4 Iodopyridine 2 Carboxylate

Regioselective Iodination Strategies for Pyridine-2-carboxylic Acid Precursors

The critical step in forming the backbone of the target molecule is the regioselective introduction of an iodine atom at the C4-position of the pyridine (B92270) ring of a picolinic acid derivative. The electron-withdrawing nature of the carboxylic acid group at the C2-position directs incoming electrophiles, but achieving specific C4-iodination can be challenging and often requires indirect methods.

Direct Iodination Approaches Utilizing Iodine and N-Iodosuccinimide

Direct iodination of pyridine rings is a known method, though it can often lead to a mixture of isomers, making regioselective synthesis difficult. mdpi.comnih.gov Reagents such as molecular iodine (I₂) and N-Iodosuccinimide (NIS) are commonly employed for the iodination of aromatic and heterocyclic compounds. mdpi.comorganic-chemistry.org

For the synthesis of 4-iodinated pyridine derivatives, direct C-H iodination protocols have been developed. These reactions sometimes require catalysts or specific solvent systems to enhance regioselectivity. organic-chemistry.orgglpbio.com For instance, the use of N-halosuccinimides in solvents like hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of a range of heterocycles. organic-chemistry.org However, the direct C4-iodination of pyridine-2-carboxylic acid itself is not a commonly reported high-yield procedure, often necessitating the use of more controlled, multi-step synthetic routes to ensure the correct placement of the iodine atom.

Conventional Synthetic Routes Involving Pyridine Halide Reactivity with Potassium Cyanide or Carbon Dioxide

More conventional and controllable syntheses for 4-substituted picolinic acids often start with pre-functionalized pyridines. These multi-step sequences provide a reliable pathway to the desired 4-iodopyridine-2-carboxylic acid precursor.

A documented method for preparing 4-iodopicolinic acid involves a halogen exchange reaction. umsl.edutandfonline.com This process begins with picolinic acid, which undergoes chlorination using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to yield a 4-chloropicolinate intermediate. umsl.edutandfonline.com This chlorinated intermediate is then treated with hydriodic acid (HI), sometimes in the presence of hypophosphorous acid (H₃PO₂), to facilitate the direct transformation into 4-iodopicolinic acid. umsl.edu

An alternative strategy involves the introduction of the carboxylic acid group at a later stage. This can be achieved through two primary pathways:

Via Nitrile Hydrolysis : This route would start with a suitable 4-halopyridine. A cyano group can be introduced at the 2-position, for example, through a reaction with copper(I) cyanide. umsl.edu Subsequent hydrolysis of the resulting 2-cyanopyridine (B140075) derivative under acidic or basic conditions yields the desired carboxylic acid. wikipedia.org This two-step sequence of cyanation followed by hydrolysis is a standard method for converting alkyl halides to carboxylic acids. chemicalbook.com

Via Grignard Reagent Carboxylation : This method involves the formation of an organometallic intermediate. Starting from a 4-iodopyridine (B57791) derivative, a Grignard reagent can be prepared by reaction with magnesium. This organomagnesium halide is then reacted with carbon dioxide (CO₂), which adds to the C4-position. chemicalbook.comgoogle.comchemicalbook.com An acidic workup then protonates the resulting carboxylate to give the free carboxylic acid. chemicalbook.comgoogle.comchemicalbook.com Recent advances have demonstrated the C4-selective carboxylation of pyridines using CO₂ through the formation of intermediate pyridylphosphonium salts, offering a practical one-pot protocol. researchgate.net

Salt Formation and Neutralization Protocols

Once the 4-iodopyridine-2-carboxylic acid precursor has been synthesized and purified, it is converted into its sodium salt to enhance stability and modify its physical properties, such as solubility.

Aqueous Sodium Hydroxide (B78521) Treatment and pH Control for Sodium Salt Formation

The formation of sodium;4-iodopyridine-2-carboxylate is typically achieved through a straightforward acid-base neutralization reaction. umsl.edu The 4-iodopyridine-2-carboxylic acid is treated with an aqueous solution of sodium hydroxide (NaOH). umsl.educhemimpex.com Precise control of the pH is crucial during this step. The pH is carefully adjusted to a neutral or slightly basic level to ensure the complete conversion of the carboxylic acid to its corresponding sodium carboxylate salt. umsl.edu This process is analogous to the formation of other carboxylate salts from their parent carboxylic acids. researchgate.net

Influence of Solubility Characteristics on Reaction Design for Optimized Yields

The solubility characteristics of the carboxylic acid and its sodium salt are markedly different and play a significant role in the reaction design and purification strategy. 4-Iodopyridine-2-carboxylic acid is reported to be poorly or slightly soluble in water. In contrast, its sodium salt is generally water-soluble due to its ionic nature. umsl.edu

This difference in solubility is exploited to optimize reaction yields and purity. The neutralization reaction is typically performed in an aqueous medium where the resulting sodium salt readily dissolves. This facilitates the subsequent purification by recrystallization. By carefully selecting the solvent and controlling the temperature, the sodium salt can be selectively precipitated from the solution, leaving impurities behind and leading to a higher yield of the purified product. umsl.edu

Advanced Purification Techniques for Enhanced Product Purity

To meet stringent purity requirements, particularly for applications in materials science and pharmaceutical development, advanced purification techniques are employed.

For this compound, the primary method of purification is recrystallization. umsl.edu The crude product can be effectively purified by recrystallizing from water or a mixture of water and methanol (B129727). umsl.edu The process involves dissolving the crude salt in a minimum amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the sodium salt decreases, leading to the formation of high-purity crystals that are isolated by filtration.

Other general techniques for purifying carboxylic acids and their salts can also be applied. These include acid-base extraction, where the compound is partitioned between aqueous and organic phases at different pH values to remove neutral or basic impurities. While rarely necessary for this specific compound, column chromatography can be used if persistent impurities are present. umsl.edu The final purity of the product is often confirmed using analytical techniques such as elemental analysis and single-crystal X-ray diffraction, which also validates the molecular structure and the position of the iodine substituent. umsl.edu

Recrystallization from Aqueous and Mixed Aqueous-Organic Solvent Systems

Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system at varying temperatures. The selection of an appropriate solvent is critical for the successful purification of this compound.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. For ionic compounds like sodium picolinates, aqueous systems are often a primary consideration. Research on closely related picolinic acids provides valuable insight into suitable solvent systems. For instance, studies on picolinic acid (2-pyridinecarboxylic acid) have demonstrated its high solubility in water and lower solubility in organic solvents like ethanol (B145695) and acetonitrile. mdpi.com This suggests that water is a strong candidate for dissolving this compound at higher temperatures.

Aqueous Recrystallization: The use of hot water as a recrystallization medium has been documented for other metal picolinate (B1231196) complexes. google.com For this compound, the procedure would typically involve dissolving the crude solid in a minimum amount of near-boiling water to form a saturated solution. The hot solution is then slowly cooled, allowing for the formation of pure crystals of the product as its solubility decreases. Impurities that are more soluble in water will remain in the mother liquor.

Mixed Aqueous-Organic Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system, such as water-ethanol, can be employed. The addition of ethanol, a solvent in which picolinic acid is less soluble, to an aqueous solution of the compound can induce crystallization. mdpi.com The optimal ratio of the two solvents must be determined empirically to maximize the recovery of the pure product. The process involves dissolving the compound in the solvent of higher solubility (water) and then gradually adding the "anti-solvent" (ethanol) until turbidity is observed, followed by heating to redissolve and slow cooling to promote crystallization.

The following table, based on data for the parent picolinic acid, illustrates the solubility differences that are key to designing a recrystallization procedure. mdpi.com

| Solvent | Solubility (g·kg⁻¹) | Solvent Type |

|---|---|---|

| Water | ~862.5 | Polar Protic |

| Ethanol | ~57.1 | Polar Protic |

| Acetonitrile | ~17.0 | Polar Aprotic |

Application of Alternative Chromatographic Separation Methodologies when Impurities Persist

When recrystallization fails to remove persistent impurities, or for separating mixtures of closely related compounds, chromatographic techniques are employed.

Adsorption Column Chromatography: This is the most common chromatographic method for the purification of pyridine derivatives. The crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent) is then passed through the column, and separation occurs based on the differential adsorption of the components to the stationary phase.

For compounds related to this compound, various eluent systems have been proven effective. The choice of eluent depends on the polarity of the target compound and the impurities to be removed.

Ethyl Acetate/n-Hexane: This system is effective for separating compounds of moderate polarity. For instance, in the synthesis of trichloro-6-ethoxy-4-iodopyridine, column chromatography using an ethyl acetate/n-hexane gradient was used for purification.

Ethyl Acetate/Petroleum Ether: This is another common system used for the purification of imidazo[1,2-a]pyridine (B132010) derivatives, where it was used to elute nonpolar impurities first, followed by the pure product. researchgate.net

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or when impurities are very close in polarity to the product, preparative TLC can be an effective alternative. The mixture is applied as a band onto a large TLC plate, and after development, the separated bands corresponding to the desired product are scraped off and the compound is extracted from the adsorbent.

Aqueous Washes: Prior to chromatography, preliminary purification can often be achieved by washing a solution of the crude product with aqueous solutions to remove certain types of impurities. For example, washing with a saturated aqueous sodium bicarbonate solution is a standard method to remove acidic impurities. researchgate.net

Control of Reaction Parameters for Optimal Regioselectivity and Product Purity

The synthesis of 4-iodopyridine-2-carboxylate requires precise control over reaction conditions to ensure that the iodo and carboxyl groups are introduced at the desired positions (C-4 and C-2, respectively) on the pyridine ring, a concept known as regioselectivity.

Regioselective Carboxylation: The introduction of a carboxyl group at the C-4 position of a pyridine ring can be challenging. Recent advances in electrochemistry have demonstrated a method for the direct carboxylation of pyridines using CO2, where regioselectivity is controlled by the reaction setup. nih.gov Specifically, using an undivided electrochemical cell for the carboxylation of 2-substituted pyridines promotes the formation of the C-4 carboxylated product with excellent regioselectivity. nih.gov This method avoids the formation of other isomers, leading to higher product purity.

Regioselective Iodination: Direct C-H iodination of the pyridine ring is a powerful tool. Radical-based iodination protocols have been developed that can show selectivity for different positions on the ring. researchgate.netrsc.org The regiochemical outcome is influenced by the electronic properties of the substrate and the reaction conditions. To achieve the specific 4-iodo substitution pattern, a pre-functionalized pyridine, such as a 2-carboxypyridine, would typically be subjected to a regioselective iodination reaction. The directing effect of the existing carboxylate group and the choice of iodinating agent and catalyst are critical parameters.

Minimizing Side Reactions: The formation of regioisomers is a primary source of impurity. For instance, in Minisci-type reactions (radical additions to protonated heterocycles), mixtures often result because multiple sites on the pyridine ring are reactive. nih.govrsc.org One strategy to overcome this is the use of a blocking group. A simple maleate-derived blocking group has been shown to enable exquisite control for functionalization at the C-4 position of pyridines. nih.govchemrxiv.org By first installing the blocking group, subsequent reactions can be directed specifically to the C-4 position, after which the blocking group is removed, ensuring high regioselectivity. nih.govchemrxiv.org

The following table summarizes key findings on controlling regioselectivity in pyridine functionalization, which is crucial for synthesizing precursors to this compound with high purity.

| Reaction Type | Key Parameter Control | Outcome/Selectivity | Reference |

|---|---|---|---|

| Electrochemical Carboxylation | Use of an undivided electrolysis cell | Promotes C4-carboxylation of 2-substituted pyridines | nih.gov |

| Minisci-type Alkylation | Installation of a maleate-derived blocking group | Directs alkylation specifically to the C-4 position | nih.govchemrxiv.org |

| Radical Iodination | Choice of substrate and radical initiator (e.g., NaI with an oxidant) | Can lead to C3 or C5 iodination depending on substrate; careful precursor choice is needed for C4 | researchgate.netrsc.org |

| Nucleophilic Substitution | Reaction of pentachloropyridine (B147404) with sodium iodide | Substitution of chlorine at the C-4 position to yield 2,3,5,6-tetrachloro-4-iodopyridine |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy offers a window into the bonding and functional groups present in the molecule.

The carboxylate group (–COO⁻) is a prominent feature of the molecule and gives rise to characteristic and intense absorption bands in the infrared spectrum. spectroscopyonline.com Due to the delocalization of the negative charge, the two carbon-oxygen bonds are equivalent, with a bond order of approximately 1.5. spectroscopyonline.com This results in two distinct stretching vibrations:

Asymmetric Stretching (ν_as): This high-energy vibration typically appears in the range of 1650–1540 cm⁻¹. spectroscopyonline.com For metal carboxylates, this band is often observed between 1600-1500 cm⁻¹. researchgate.net

Symmetric Stretching (ν_s): This vibration occurs at a lower frequency, generally in the 1450–1360 cm⁻¹ region. spectroscopyonline.com

Table 1: Expected Infrared Absorption Frequencies for the Carboxylate Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Asymmetric C-O Stretch | 1650 - 1540 |

Data sourced from studies on general carboxylates. spectroscopyonline.com

The pyridine (B92270) ring has a set of characteristic vibrational modes, although their frequencies can be shifted by substituents. Key vibrations include C-H stretching, C-C stretching, and ring "breathing" modes. In substituted pyridines, C–N stretching vibrations are typically observed in the 1220–1160 cm⁻¹ range. The presence of substituents, such as the iodine atom and the carboxylate group, will alter the symmetry of the ring and shift these bands compared to unsubstituted pyridine. rsc.org For instance, studies on pyridine complexes have identified various C-H wagging and ring modes throughout the mid-IR region, such as at 1013 cm⁻¹ and 992 cm⁻¹. mdpi.com

The substitution of a hydrogen atom with a much heavier iodine atom significantly impacts the vibrational spectrum. The carbon-iodine (C-I) bond itself has a characteristic stretching frequency, typically found in the far-infrared region (below 600 cm⁻¹), due to the large mass of the iodine atom.

Furthermore, the "heavy atom effect" can influence the pyridine ring vibrations. Studies on haloform-pyridine interactions have shown that the presence of iodine can cause shifts in ring-related frequencies. rsc.org For example, the ν10 ring mode of pyridine experiences a shift upon interaction with iodoform, an effect that is dependent on the halogen's identity. rsc.org Similarly, in studies involving iodine and 4-aminopyridine, vibrations associated with the polyiodide species were identified at very low frequencies (154, 104, and 89 cm⁻¹) in the far-infrared and Raman spectra. nih.govqu.edu.qa This indicates that vibrations directly involving the iodine atom in sodium 4-iodopyridine-2-carboxylate would be expected at the low-frequency end of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of sodium 4-iodopyridine-2-carboxylate is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. Based on data from related pyridine derivatives like pyridine-2-carboxamide and 2-pyridinecarboxaldehyde, these protons typically resonate between 7.0 and 9.0 ppm. chemicalbook.comchemicalbook.com

The proton at position 6 is adjacent to the nitrogen atom and would likely appear at the most downfield chemical shift.

The protons at positions 3 and 5 will be influenced by both the electron-withdrawing carboxylate group and the iodine atom. Their precise chemical shifts and coupling patterns (doublets or doublet of doublets) would allow for unambiguous assignment.

Studies of other 2-substituted pyridine complexes have also shown noticeable shifts in the pyridyl protons upon coordination or substitution. nih.gov

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. For a reference, the carbon atoms in unsubstituted pyridine resonate at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). testbook.com In sodium 4-iodopyridine-2-carboxylate, these values would be altered by the substituents.

C2: This carbon, bonded to the carboxylate group, would have its chemical shift significantly affected.

C4: The carbon atom directly bonded to the iodine is expected to show a large upfield shift (to a lower ppm value) due to the heavy atom effect.

Carboxylate Carbon (-COO⁻): This carbon typically appears in the range of 170-185 ppm.

C3, C5, C6: The remaining carbons will show shifts predictable from substituent chemical shift effects.

By comparing the expected shifts with data from related compounds like pyridine-2-carboxamide chemicalbook.com and sodium 4-pyridinecarboxylate chemicalbook.com, a theoretical spectrum can be approximated.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Sodium 4-Iodopyridine-2-carboxylate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 150-155 | Influenced by nitrogen and carboxylate group. |

| C3 | 125-130 | Adjacent to both substituents. |

| C4 | 90-100 | Significant upfield shift due to heavy iodine atom. |

| C5 | 140-145 | Influenced by adjacent iodine. |

| C6 | 150-155 | Adjacent to nitrogen. |

Predictions are based on standard values for pyridine testbook.com and known substituent effects.

Elemental Compositional Analysis to Validate Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound, thereby validating its empirical and molecular formula. For sodium;4-iodopyridine-2-carboxylate, the molecular formula is established as C₆H₃INNaO₂. scbt.comsigmaaldrich.com This formula corresponds to a molecular weight of approximately 270.99 g/mol . scbt.comsigmaaldrich.com The theoretical elemental composition is calculated from this formula and is then compared against experimental values obtained from combustion analysis (for C, H, N) and other appropriate elemental analysis techniques (for I, Na) to confirm the purity and stoichiometry of a synthesized batch.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 26.59% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.12% |

| Iodine | I | 126.90 | 1 | 126.90 | 46.83% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.17% |

| Sodium | Na | 22.990 | 1 | 22.990 | 8.48% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.81% |

| Total Molecular Weight (g/mol) | 270.99 |

Single-Crystal X-ray Diffraction Studies of this compound and Its Analogs

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information regarding the three-dimensional arrangement of atoms within a crystal. carleton.edu It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the intricate details of crystal packing. carleton.edu While a dedicated SCXRD study for this compound is not widely published, extensive data from its parent acid, 4-iodopyridine-2-carboxylic acid, and numerous analogs allow for a detailed and accurate projection of its structural features.

The molecular geometry of the 4-iodopyridine-2-carboxylate anion consists of a planar pyridine ring. The carboxylate group (-COO⁻) and the iodine atom are attached to this ring at the 2- and 4-positions, respectively. The geometry around the atoms of the pyridine ring is trigonal planar, with bond angles close to 120°. The carboxylate group itself is planar. A key conformational parameter is the torsion angle between the plane of the pyridine ring and the plane of the carboxylate group. In related structures, this angle is typically small, indicating a high degree of planarity for the entire molecule, which is often favored to maximize electronic conjugation. The sodium cation is not covalently bonded but exists as a counter-ion, interacting electrostatically with the carboxylate group.

SCXRD provides an unambiguous map of electron density, which allows for the exact placement of atoms within the molecule. This technique definitively confirms the positional isomerism, verifying that the iodine atom is bonded to the carbon at the 4-position of the pyridine ring and the carboxylate group is at the 2-position. This differentiates it from other potential isomers, such as those with iodine at the 3-, 5-, or 6-position, which would exhibit distinct molecular shapes and crystal packing arrangements.

In the solid state, this compound is expected to form a highly ordered crystalline lattice. The crystal packing is primarily governed by strong ion-ion and ion-dipole interactions. The sodium cations (Na⁺) and the carboxylate anions (-COO⁻) likely arrange into extended coordination networks. It is common for such salts to form infinite one-dimensional chains or two-dimensional layers of alternating cations and anions. researchgate.net

Furthermore, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure. researchgate.net These interactions typically involve offset face-to-face or edge-to-face arrangements of the aromatic rings at distances of approximately 3.3–3.8 Å.

While the 4-iodopyridine-2-carboxylate anion itself lacks strong hydrogen bond donors, its crystalline structure, especially if crystallized as a hydrate (B1144303), can feature a variety of hydrogen bonds. The carboxylate oxygen atoms are strong hydrogen bond acceptors. In the presence of water molecules, a network of O-H···O hydrogen bonds would form, linking the anions via water bridges and coordinating to the sodium ions. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

A key feature of iodinated compounds is their ability to form halogen bonds. This is a highly directional, non-covalent interaction where the iodine atom acts as an electrophilic species. acs.orgprinceton.edu This counterintuitive behavior is explained by the concept of a "σ-hole," an electron-deficient region on the iodine atom along the axis of the C-I covalent bond. princeton.edunih.gov

In the crystal lattice of this compound, this electrophilic σ-hole on the iodine atom can interact with a nucleophilic region on an adjacent molecule. The most likely halogen bond acceptors are the oxygen atoms of the carboxylate group (forming C-I···O interactions) or the nitrogen atom of the pyridine ring (forming C-I···N interactions). acs.orgcapes.gov.br Studies on analogous compounds show that I···O interaction energies can be significant, in the range of 14-18 kJ/mol, and are highly directional, with the C-I···O angle approaching 180°. acs.org In some crystal structures of related iodinated porphyrins, I···I interactions are also observed, with distances around 3.8 to 4.0 Å, further directing the supramolecular assembly. nih.govtau.ac.ilresearchgate.net These halogen bonds act as important structure-directing forces, influencing the final crystal packing arrangement.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Characteristics |

|---|---|---|---|---|

| Ionic Interaction | Na⁺ | -COO⁻ | ~2.2 - 2.6 | Strong, primary force defining the lattice. |

| Halogen Bond | C-I (σ-hole) | -COO⁻ (O) or Pyridine (N) | ~2.8 - 3.5 | Highly directional, contributes to packing motifs. acs.org |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | ~3.3 - 3.8 | Stabilizes packing of aromatic rings. researchgate.net |

| Hydrogen Bond (if hydrate) | Water (O-H) | -COO⁻ (O) or Pyridine (N) | ~2.7 - 3.1 | Forms networks linking anions and cations. nih.gov |

| C-H···O Interaction | Pyridine (C-H) | -COO⁻ (O) | ~3.0 - 3.5 | Weak, but numerous, contributing to overall stability. mdpi.com |

Crystallographic Investigations of Related Pyridine Carboxylate Complexes

The crystallographic analysis of metal complexes containing pyridine carboxylate ligands provides invaluable insight into their three-dimensional structures, coordination environments, and intermolecular interactions. Understanding these structural features is fundamental to elucidating the chemical and physical properties of these compounds. This section examines the crystallographic findings for a series of related cobalt(II), copper(II), and platinum(II) complexes, which serve as a basis for understanding the potential structural characteristics of this compound complexes.

Structural Studies of Cobalt(II) Pyridine Dicarboxylate Complexes

The crystal structures of cobalt(II) complexes with pyridine dicarboxylate ligands have been extensively investigated, revealing a variety of coordination geometries and supramolecular architectures. These studies highlight the versatile coordinating ability of pyridine dicarboxylate ligands.

In a notable example, the complex [Co(Pydc)2(H2O)2], where Pydc is pyridine-2,5-dicarboxylate (B1236617), was synthesized and its structure determined by single-crystal X-ray diffraction. tandfonline.com The analysis revealed that the central cobalt(II) ion is six-coordinated in a distorted octahedral geometry. The coordination sphere is composed of two bidentate pyridine-2,5-dicarboxylate ligands and two water molecules in a cis configuration. tandfonline.com Each Pydc ligand chelates the Co(II) ion through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group. researchgate.net The crystal packing is further stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular network. tandfonline.com

Similarly, studies on cobalt(II) complexes with other pyridine dicarboxylic acid isomers, such as pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid, in the presence of auxiliary ligands like 1,10-phenanthroline (B135089) or 2,2-bipyridine, have resulted in the formation of two-dimensional coordination polymers. mdpi.com These structures also feature Co(II) centers in distorted octahedral environments, with the pyridine dicarboxylate ligands acting as bridging units to create extended networks. mdpi.com For instance, in complexes with pyridine-2,6-dicarboxylic acid (dipicolinic acid), the ligand typically acts as a tridentate chelating agent, coordinating to the metal center through the pyridine nitrogen and both carboxylate oxygen atoms. rsc.orgresearchgate.netresearchgate.net In the complex {[Co(H2O)4(BPP)][Co(dipic)2]·H2O}n, two distinct cobalt centers are present: one is coordinated by two tridentate dipicolinate anions, and the other is coordinated by four water molecules and two bridging 1,3-bis(4-pyridyl)propane (BPP) ligands, resulting in a one-dimensional cationic polymer. researchgate.net

The structural parameters for a representative cobalt(II) pyridine-2,5-dicarboxylate complex are summarized in the table below.

| Feature | Description | Reference |

| Complex Formula | [Co(Pydc)2(H2O)2] | tandfonline.com |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | C2/c | tandfonline.com |

| Coordination Geometry | Distorted Octahedral | tandfonline.comresearchgate.net |

| Ligand Coordination | Two bidentate Pydc ligands and two cis-aqua ligands | tandfonline.comresearchgate.net |

| Supramolecular Structure | 3D network via hydrogen bonding | tandfonline.com |

Analysis of Copper(II) Bromopyridine Carboxylate Polymeric Structures

While specific crystallographic data for copper(II) bromopyridine carboxylate polymers are not extensively detailed in the literature, an analysis of related structures, such as copper(II) bromide complexes with pyridine-derived ligands and copper(II) carboxylate polymers, can provide valuable structural insights.

The solid-state structure of anhydrous copper(II) bromide (CuBr2) is itself polymeric, consisting of planar CuBr4 units that are connected on opposite sides to form chains. wikipedia.org This tendency of copper(II) and bromide ions to form polymeric chains is a recurring motif. In the presence of pyridine-based ligands, discrete molecular complexes or polymeric structures can be formed. For example, the reaction of CuBr2 with a Schiff base derived from 2-acetylpyridine (B122185) results in a polymeric complex with the formula [Cu4Br6L2]n, where bromide anions act as bridges between tetranuclear copper(II) units. nih.gov In this structure, the copper(II) ions exhibit both distorted square-based pyramidal and distorted tetrahedral geometries. nih.gov

Furthermore, copper(II) carboxylates are well-known to form polymeric and dinuclear "paddlewheel" structures. nih.govnih.gov In these structures, four carboxylate ligands typically bridge two copper(II) centers. Heteroleptic Cu(II) carboxylates synthesized using substituted phenylacetic acids and substituted pyridines have been shown to form paddlewheel dinuclear structures with distorted square pyramidal geometries, where the substituted pyridine moieties occupy the axial positions. nih.gov The carboxylate groups in these complexes adopt a bridging bidentate coordination mode. nih.gov It is plausible that a copper(II) bromopyridine carboxylate system could exhibit a polymeric structure where copper centers are bridged by both bromide ions and carboxylate groups, leading to complex one-, two-, or three-dimensional networks. The pyridine nitrogen and carboxylate oxygen would likely coordinate to the copper(II) centers, which typically adopt square planar or distorted octahedral geometries.

| Structural Motif | Description | Reference |

| Copper(II) Bromide Polymer | Chains of connected planar CuBr4 units. | wikipedia.org |

| Copper(II) Bromide with Pyridine Ligands | Polymeric structures with bridging bromide anions and multiple Cu(II) coordination geometries. | nih.gov |

| Copper(II) Carboxylate Dimers | "Paddlewheel" structures with four bridging carboxylate ligands and axial pyridine-type ligands. | nih.govnih.gov |

| Copper(II) Carboxylate Polymers | Extended networks formed through bridging carboxylate groups. | bu.edu.egresearchgate.net |

Examination of Platinum Complexes with Pyridine-Carboxylate Ligands

Platinum(II) complexes containing pyridine-carboxylate ligands have been synthesized and structurally characterized, often revealing a square planar coordination geometry around the platinum(II) center. These ligands can act as bidentate N,O-chelating agents, forming stable five- or six-membered rings upon coordination. nih.gov

Research on platinum complexes with ligands such as pyridin-2-yl-acetate (pyAc) and ethylpicolinate (picEt) demonstrates the formation of chelates where the ligand coordinates through the pyridine nitrogen and a carboxylate oxygen. nih.gov The resulting complexes, for instance [PtCl(pyAc-N,O)(NH3)], exhibit a square planar geometry. nih.gov The synthesis of platinum(II) complexes with various 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands also results in square planar complexes where the ligand acts as a bidentate N,N-chelator. rsc.org

X-ray structural analysis of several of these complexes has confirmed the square planar arrangement of the ligands around the platinum atom. rsc.org For example, in [Pt(L)Cl2] type complexes, where L is a bidentate pyridine-imine ligand, the platinum(II) center is in a distorted square planar environment. researchgate.net Similarly, the synthesis and characterization of platinum(II) and platinum(IV) complexes derived from unsymmetrical ethylene- or propylenediamine derivatives with carboxylate functionalities also show defined coordination geometries, which have been elucidated by single-crystal X-ray structural analysis for some of the complexes. nih.gov

The structural features of these platinum complexes are crucial for understanding their reactivity and potential applications. The table below summarizes key crystallographic information for representative platinum(II) complexes with pyridine-carboxylate and related ligands.

| Complex Type | Ligand(s) | Coordination Geometry | Key Structural Features | Reference |

| [PtCl(pyAc-N,O)(NH3)] | pyridin-2-yl-acetate, ammonia, chloride | Square Planar | Bidentate N,O-chelation of the pyAc ligand. | nih.gov |

| [Pt(L)Cl2] | 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine, chloride | Square Planar | Bidentate N,N-chelation of the pyridine-imidazo ligand. | rsc.org |

| cis-PtCl2(N-N'=R) | Pyridinecarboxaldimines, chloride | Distorted Square Planar | Bidentate N,N'-chelation of the imine ligand. | researchgate.net |

| [Pt(PL)(AL)]Cl2 | Pyridine derivatives (PL), diaminocyclohexane (AL) | Square Planar | Bidentate coordination of both the pyridine and diamine ligands. | mdpi.comnih.gov |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT has emerged as a important method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. It is instrumental in characterizing the electronic landscape and predicting the chemical reactivity of compounds like sodium 4-iodopyridine-2-carboxylate.

The electronic structure of a molecule governs its chemical properties. Theoretical calculations, specifically the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The iodine atom at the 4-position of the pyridine (B92270) ring significantly modulates the electronic properties and reactivity of the molecule. Its electron-withdrawing nature, through inductive effects, and its ability to participate in halogen bonding can influence the reactivity of the pyridine ring.

In the context of catalysis, particularly in cross-coupling reactions, the oxidative addition of an aryl or heteroaryl halide to a metal center is a critical step. DFT studies can model this process, providing insights into the reaction mechanism and the role of the iodine substituent. The C-I bond is a key site for oxidative addition, and its reactivity is influenced by the electronic environment of the pyridine ring. The presence of the carboxylate group can further tune this reactivity. Computational models can predict the activation barriers for oxidative addition, helping to understand how the electronic structure of sodium 4-iodopyridine-2-carboxylate facilitates or hinders this fundamental reaction step.

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. While the primary focus is on the carboxylate form, understanding the mechanisms of related reactions, such as de-esterification of corresponding esters, can provide valuable insights into the stability and reactivity of the carboxylate group.

Theoretical studies on the hydrolysis of esters, a process related to de-esterification, have shown that the reaction can proceed through various mechanisms, often involving the formation of tetrahedral intermediates. DFT calculations can be employed to determine the energy barriers associated with these pathways, revealing the most likely mechanism. For a molecule like 4-iodopyridine-2-carboxylate, computational studies could explore the energetics of its formation from the corresponding ester and its subsequent reactions, providing a detailed picture of the reaction coordinates and the structures of the transition states involved.

Quantum Chemical Calculations for Spectroscopic Property Correlation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts, theoretical models can be correlated with experimental spectra to confirm the structure of a molecule.

For sodium 4-iodopyridine-2-carboxylate, infrared (IR) spectroscopy would reveal characteristic vibrational modes. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear in the regions of 1600–1550 cm⁻¹ and 1400 cm⁻¹, respectively. Pyridine ring vibrations are also identifiable in the fingerprint region of the IR spectrum. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental peaks. Similarly, calculations can predict the ¹H and ¹³C NMR spectra, providing theoretical chemical shifts that can be compared with experimental data to validate the molecular structure.

Analysis of Global Reactivity Parameters, including Chemical Potential, Global Hardness, and Electrophilicity Index

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

While specific values for sodium 4-iodopyridine-2-carboxylate are not documented in readily accessible literature, these parameters can be readily calculated using the HOMO and LUMO energies obtained from DFT calculations. Such data would provide a quantitative basis for comparing its reactivity with other related compounds.

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capability |

Theoretical Investigations into Dimerization and Other Intermolecular Association Patterns

The presence of the carboxylate group, the nitrogen atom in the pyridine ring, and the iodine atom provides multiple sites for intermolecular interactions. Theoretical studies can explore the potential for dimerization and other forms of self-assembly.

The carboxylate group can participate in strong hydrogen bonding or coordinate with metal ions. The nitrogen atom can act as a hydrogen bond acceptor. The iodine atom can engage in halogen bonding, a non-covalent interaction where the iodine acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Computational modeling can be used to investigate the geometries and binding energies of different possible dimer structures, such as those formed through hydrogen bonding between carboxylate groups or π-stacking of the pyridine rings. These theoretical insights are valuable for understanding the solid-state structure and crystal packing of sodium 4-iodopyridine-2-carboxylate.

Conformational and Energetic Analysis of Pyridine Carboxylate Systems

Computational chemistry and theoretical modeling are indispensable tools for investigating the structural and energetic properties of pyridine carboxylate systems. These methods provide detailed insights into molecular geometry, conformational stability, and the electronic factors that govern their behavior.

Quantum-chemical calculations have been effectively used to analyze the conformations of various pyridine derivatives. For instance, in the study of pyridine carboxamides, it was found that the conformation is significantly stabilized by an intramolecular hydrogen bond when the amide group is in the ortho position. mdpi.com Density Functional Theory (DFT) calculations, specifically using the M052X-D3/TZVP method, estimated that the energy required to break the N–H hydrogen bond was 15.3 kJ mol⁻¹. mdpi.com This intramolecular interaction, which places the oxygen atoms of the amide group and the nitrogen atom of the pyridine ring in the same plane, is a critical factor in determining the molecule's preferred spatial arrangement. mdpi.com

First-principles calculations within the DFT framework have also been employed to investigate the various conformations of molecules like 2,5-pyridine di-carboxylic acid (PDCA). researchgate.net These studies help in understanding the stable conformers of the molecule in different environments. Furthermore, theoretical modeling can be compared with experimental results. In the analysis of pyridine carboxylic acid adducts with squaric acid, structures were optimized at the APF-D/6-311++G(d,p) level of theory. rsc.org These calculations initially suggested a molecular complex, but when compared with single-crystal X-ray diffraction data, it was revealed that proton transfer had occurred, resulting in a hydrogen-bonded ion pair. rsc.org

Energetic analysis is also crucial for understanding tautomeric equilibria. In a study of pyridine variants of benzoyl-phenoxy-acetamide, DFT calculations (using the ωB97X-D/6-31G* method) were performed on hydroxypyridine-BPAs. nih.gov The computations indicated that the amide form is energetically preferable to the hydroxypyridine form by 8.97 kcal/mol, a finding that was corroborated by NMR spectroscopy. nih.gov Such computational insights are vital for predicting the dominant species in a given system and understanding its reactivity. nih.gov

Research Findings from Computational Studies

| System/Compound Studied | Computational Method | Key Finding | Energy Value | Source |

|---|---|---|---|---|

| ortho-Pyridine Carboxamide | M052X-D3/TZVP | Stabilization by intramolecular hydrogen bond. | 15.3 kJ mol⁻¹ (H-bond breaking energy) | mdpi.com |

| Pyridine Carboxylic Acid Adducts | APF-D/6-311++G(d,p) | Optimized structures to compare with X-ray diffraction data. | N/A | rsc.org |

| Hydroxypyridine-BPA | ωB97X-D/6-31G* | Amide form is energetically preferred over the hydroxypyridine form. | 8.97 kcal/mol (Energy difference) | nih.gov |

| 2,5-Pyridine di-carboxylic acid | DFT | Investigation of various stable conformers. | N/A | researchgate.net |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the Iodine Center

The presence of an iodine atom on the electron-deficient pyridine (B92270) ring makes sodium 4-iodopyridine-2-carboxylate a key substrate for nucleophilic substitution reactions. The iodine atom at the 4-position is the primary site for these transformations.

The displacement of the iodine atom in 4-iodopyridine (B57791) derivatives is highly regioselective, occurring specifically at the C-4 position. This is governed by the electronic properties of the pyridine ring, where the electron-withdrawing nitrogen atom activates the positions para (C-4) and ortho (C-2, C-6) to nucleophilic attack. The carboxylate group at the C-2 position further influences the electron distribution.

Mechanistically, these reactions typically proceed through a nucleophilic aromatic substitution (SNAr) pathway. This process involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the iodide ion, an excellent leaving group, restores the aromaticity of the ring and yields the substituted product. The stability of the Meisenheimer intermediate is a key factor in the reaction's feasibility.

Sodium 4-iodopyridine-2-carboxylate reacts with a range of oxygen, nitrogen, and sulfur-centered nucleophiles to form diverse functionalized pyridine derivatives. These reactions are fundamental in building more complex molecular architectures.

O-Nucleophiles: Reactions with alkoxides (RO⁻) and phenoxides (ArO⁻) lead to the formation of the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.

N-Nucleophiles: Amines (RNH₂, R₂NH) and other nitrogen-based nucleophiles can displace the iodine to form substituted aminopyridines. These products are valuable precursors in medicinal chemistry.

S-Nucleophiles: Thiolates (RS⁻) readily displace the iodide to yield thioethers, which can be further oxidized to sulfoxides or sulfones, expanding the molecular diversity.

A specific example of nucleophilic substitution is the reaction with cyanide ions (CN⁻), which results in the formation of 4-cyanopyridine-2-carboxylic acid. iodobenzene.ltd This transformation typically requires polar aprotic solvents like DMSO or DMF to facilitate the reaction. iodobenzene.ltd

Reductive and Oxidative Transformations of the Carboxylate Moiety

The carboxylate group of sodium 4-iodopyridine-2-carboxylate can undergo both reduction and oxidation, though these transformations are often considered in the context of the entire molecule's redox behavior.

The pyridine ring system itself is redox-active and can participate in electron transfer processes. nih.govrsc.org The presence of the carboxylate and iodo substituents modulates this inherent reactivity. In electrochemical studies, pyridine carboxylate derivatives exhibit defined oxidation and reduction peaks, indicating their ability to accept or donate electrons. nih.gov The processes are often reversible, which is a crucial aspect for applications in areas like materials science. nih.gov

The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peroxy acids (like m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the ring, making it more electron-rich and influencing the reactivity of the other substituents. For instance, the N-oxide of a related compound, 4-pyridinecarboxaldehyde, is a stable, isolable compound. sigmaaldrich.com The formation of an N-oxide can also influence subsequent reactions at other positions on the ring, sometimes facilitating or directing further substitutions.

Transition Metal-Catalyzed Coupling Reactions

Sodium 4-iodopyridine-2-carboxylate is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal centers, such as those of palladium, copper, and nickel. rsc.org

These reactions have become cornerstones of modern organic synthesis, particularly in the pharmaceutical industry. dntb.gov.ua Examples of coupling reactions involving aryl iodides include the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig (with amines), and Chan-Lam (with N-H or O-H containing compounds) couplings. beilstein-journals.org

For example, palladium-catalyzed reactions are widely used to form new C-C bonds. mdpi.com In a typical Suzuki-Miyaura coupling, the 4-iodopyridine-2-carboxylate would react with a boronic acid in the presence of a palladium catalyst and a base to yield a 4-arylpyridine-2-carboxylate. Similarly, Sonogashira coupling with terminal alkynes provides a route to 4-alkynylpyridine derivatives. beilstein-journals.org

Interactive Table: Examples of Transition Metal-Catalyzed Coupling Reactions This table provides illustrative examples of coupling reactions applicable to aryl iodides like 4-iodopyridine-2-carboxylate.

| Coupling Reaction | Nucleophile/Reagent | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

| Chan-Lam | Alcohol/Phenol (ROH) | Cu(OAc)₂, Pyridine | C-O |

| Ullmann | Amine/Alcohol | CuI, Base | C-N / C-O |

Facilitation of Novel Heterocyclic Ring System Formation

The versatile reactivity of 4-iodopyridine-2-carboxylic acid makes it a valuable starting material for the construction of more complex heterocyclic systems. chemimpex.comiodobenzene.ltd Through sequential reactions, such as an initial cross-coupling followed by an intramolecular cyclization, novel fused-ring systems can be synthesized. These complex heterocyclic structures are often sought after in medicinal chemistry for their potential biological activities. chemimpex.com

Esterification and Amidation Reactions of Pyridine Carboxylic Acids

The carboxylic acid group of 4-iodopyridine-2-carboxylic acid can readily undergo esterification and amidation reactions.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com A cyclic process for the esterification of pyridine carboxylic acids has also been developed, where the reaction is catalyzed by a strong acid salt of a pyridine carboxylic acid ester. google.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. researchgate.net Direct amidation can be achieved using various coupling reagents or catalysts. For instance, ortho-iodo arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids under mild conditions. organic-chemistry.org Additionally, organophosphorus-catalyzed methods have been developed for the three-component synthesis of 2-amidopyridines from carboxylic acids, amines, and pyridine N-oxides. nih.gov The reaction of picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride to form the acid chloride in situ, followed by reaction with an amine, is another common route to picolinamides. nih.gov

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent Type | Specific Examples |

|---|---|---|

| Esterification | Acid Catalyst | H₂SO₄, TsOH |

| Alcohol | Methanol (B129727), Ethanol (B145695) | |

| Amidation | Coupling Reagent | DCC, EDC |

| Catalyst | ortho-Iodo arylboronic acids, Nb₂O₅ |

This table provides examples of reagents commonly used for the esterification and amidation of carboxylic acids.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for Pyridine (B92270) Carboxylates

Pyridine-2-carboxylates are archetypal N,O-bidentate chelating ligands. The deprotonated carboxylate group at the 2-position and the adjacent pyridine nitrogen atom act in concert to bind a single metal ion. This simultaneous coordination, known as chelation, is a highly favorable process that results in enhanced thermodynamic stability compared to coordination by two separate monodentate ligands. This versatility is demonstrated by the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), which acts as a multidentate ligand forming stable chelates with a wide array of metal ions, including simple metals and oxometal cations. ajol.infotandfonline.com This chelating behavior is fundamental to the design of complexes with specific geometries and properties, finding use in areas from catalysis to materials science. chemimpex.comajol.info The arrangement of donor atoms in ligands like N,N'-((6-carboxylato)pyridin-2-yl)methyl)-N,N'-diacetic acid-1,2-diaminoethane, which includes a pyridine ring and carboxylate groups, allows for stable complex formation with various metal ions through its multiple nitrogen and oxygen donor atoms. ontosight.ai

While the reduced basicity might suggest weaker coordination, the iodine atom itself can introduce secondary interactions, such as halogen bonding, which can play a role in the solid-state packing and supramolecular assembly of the complexes. The stability of iodine(I) complexes with substituted pyridines has been shown to be comparable between 3-substituted and 4-substituted analogues in the solid state, although the electronic influence differs. nih.govacs.org The interplay between the inductive effects of the iodine and the chelate effect of the N,O-binding pocket determines the ultimate coordination behavior and thermodynamic stability of complexes formed with sodium;4-iodopyridine-2-carboxylate.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound or its parent acid typically involves reacting the ligand with a suitable metal salt in a polar solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, to elucidate their precise three-dimensional structures.

The N,O-chelating nature of the 4-iodopyridine-2-carboxylate ligand makes it suitable for coordinating with a wide range of d-block transition metals. Analogous pyridine-carboxylate ligands have been shown to form stable mononuclear and polynuclear complexes with metals such as copper(II), cobalt(II), nickel(II), zinc(II), and platinum(II). ajol.infonih.govubc.ca For example, pyridine-2,6-dicarboxylic acid readily forms complexes of the type [M(L)(H₂O)₂] where M can be Co(II), Ni(II), or Zn(II). ajol.info Similarly, platinum complexes containing pyridine-carboxylate ligands have been synthesized and studied. nih.gov The specific properties of the resulting complex, such as its geometry, color, and magnetic properties, are determined by the identity of the metal ion and its oxidation state.

Table 1: Examples of d-Block Metal Complexes with Related Pyridine Carboxylate Ligands This table is based on complexes formed with analogous ligands, illustrating the expected behavior of 4-iodopyridine-2-carboxylate.

| Metal Ion | Ligand System | Resulting Complex Type | Reference |

| Platinum(II) | Pyridine-2-ethylcarboxylate | Mononuclear Chelate: [PtCl(pic-N,O)(NH₃)] | nih.gov |

| Cobalt(II) | Pyridine-2,6-dicarboxylate | Mononuclear Chelate: [Co(L)(H₂O)₂] | ajol.info |

| Nickel(II) | Pyridine-2,6-dicarboxylate | Mononuclear Chelate: [Ni(L)(H₂O)₂] | ajol.info |

| Copper(II) | Pyridine-2,6-dicarboxylate | Mononuclear Chelate: [Cu(L)(H₂O)]n | researchgate.net |

| Thallium(III) | Pyridine-2,6-dicarboxylate | Anionic Chelate: [Tl(pydc)₂(H₂O)₂]⁻ | nih.gov |

| Manganese(II) | Pyridine-2,5-dicarboxylate (B1236617) | Polymetallic Species: Co(2,5-pydc)₂Mn-H₂O | ubc.ca |

The geometry of the chelate ring is a critical aspect of coordination complexes derived from pyridine carboxylates. When a ligand like 4-iodopyridine-2-carboxylate coordinates to a metal center through its pyridine nitrogen and an oxygen atom of the adjacent carboxylate group, it forms a highly stable five-membered ring. researchgate.net The atoms constituting this ring are the metal ion, the pyridine nitrogen, two carbon atoms of the pyridine backbone (C2 and the carboxylate carbon), and the coordinating oxygen atom (M-N-C-C-O).

The size of this chelate ring is determined by the linker between the pyridine and carboxylate functions. Ligands such as pyridine-2-acetate, which have an additional methylene (B1212753) group, form six-membered chelate rings. nih.gov The five-membered ring formed by pyridine-2-carboxylate ligands is generally considered to be thermodynamically very stable due to minimal ring strain, which is a significant driving force for the formation of these complexes.

Beyond direct metal coordination, the parent acid, 4-iodopyridine-2-carboxylic acid, can participate in the formation of proton transfer salts. When this carboxylic acid is co-crystallized with a molecule containing a sufficiently basic site, such as an aminopyridine, a proton can be transferred from the acidic -COOH group to the basic nitrogen atom. rsc.org This process creates an ion pair, or a molecular salt, composed of a carboxylate anion and a pyridinium (B92312) cation. rsc.org

These ionic components then serve as building blocks for the construction of extended, ordered structures known as supramolecular assemblies. The primary force driving this assembly is the strong, charge-assisted hydrogen bond that forms between the protonated base (e.g., N⁺-H) and the carboxylate anion (O⁻). rsc.orgnih.gov This predictable interaction is a powerful tool in crystal engineering for designing materials with specific network topologies. The formation of these supramolecular salts is guided by principles such as the difference in pKa values between the acid and the base, which can predict whether proton transfer will occur. rsc.org

Specific Metal-Ligand Systems and Their Structural Motifs

The structural chemistry of complexes involving the 4-iodopyridine-2-carboxylate ligand is influenced by the nature of the metal ion, the presence of other coordinating ligands, and the reaction conditions. The following sections delve into the specific structural motifs observed or anticipated with cadmium(II), platinum(II), cobalt(II), and copper(II).

Cadmium(II) Complexes Formed with Biorelevant Ligands such as Amino Acids, Peptides, and DNA Constituents

While specific studies on the crystal structure of cadmium(II) complexes involving a combination of 4-iodopyridine-2-carboxylate and biorelevant ligands such as amino acids, peptides, or DNA constituents are not extensively documented in the reviewed literature, general principles of cadmium(II) coordination chemistry provide valuable insights. Cadmium(II), a d¹⁰ metal ion, typically exhibits a preference for coordination numbers ranging from four to eight, with octahedral and tetrahedral geometries being common.

In complexes with amino acids, cadmium(II) is known to coordinate to both the amino and carboxylate groups. nih.gov The coordination geometry is generally octahedral. nih.gov For instance, in cadmium(II) halide complexes with piperidine (B6355638) carboxylic acids, one-dimensional polymer structures bridged by halide atoms have been observed, with the cadmium atom in an octahedral environment. nih.gov In the case of peptides, both octahedral and tetrahedral complexes can form, with the terminal amino group and the subsequent carbonyl oxygen atom being the primary binding sites. nih.gov

Platinum(II) Complexes and Their Model Interactions with Biomolecules (e.g., DNA, Proteins)

Platinum(II) complexes are renowned for their applications in cancer chemotherapy, with their primary mode of action involving binding to DNA. While specific research on platinum(II) complexes incorporating the 4-iodopyridine-2-carboxylate ligand is limited, the extensive studies on analogous platinum(II)-pyridine and platinum(II)-carboxylate complexes provide a strong basis for predicting their behavior.

Platinum(II) typically adopts a square planar geometry. In the context of DNA interaction, platinum complexes can bind covalently to the nitrogen atoms of purine (B94841) bases, most commonly the N7 of guanine (B1146940) and adenine, leading to the formation of intrastrand and interstrand crosslinks. nih.gov This binding can cause significant conformational changes in the DNA structure, ultimately inhibiting replication and transcription. mdpi.com

A hypothetical platinum(II) complex with 4-iodopyridine-2-carboxylate would likely feature the ligand coordinating in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable chelate ring. The remaining two coordination sites on the platinum(II) center would be available to bind to biomolecules.

The interaction of such a complex with DNA would be multifaceted. Covalent binding to DNA bases is a strong possibility. Additionally, the planar aromatic ring of the pyridine ligand could facilitate non-covalent interactions, such as intercalation between DNA base pairs. nih.gov The iodine substituent could also introduce specific interactions, potentially influencing the binding affinity and selectivity.

Studies on similar platinum(II) complexes with pyridine-containing ligands have shown that the nature of the ligand can significantly impact the DNA binding mode and subsequent biological activity. kaust.edu.sa Thermodynamic studies of these interactions often reveal the driving forces behind complex formation, with both enthalpic and entropic contributions playing a role. nih.govkoreascience.krresearchgate.net

Cobalt(II) Pyridine-Dicarboxylate Coordination Polymers and Metal-Organic Frameworks

Cobalt(II) is well-known for its ability to form a wide variety of coordination polymers and metal-organic frameworks (MOFs) with pyridine-carboxylate ligands. These structures are of great interest due to their potential applications in areas such as catalysis, gas storage, and magnetism. csic.esrsc.orgresearchgate.netresearchgate.net

While direct structural reports for cobalt(II) complexes with 4-iodopyridine-2-carboxylate are scarce, the chemistry of related systems suggests the likely formation of extended structures. Pyridine-dicarboxylate ligands can act as bridging linkers, connecting multiple cobalt(II) centers to form one-, two-, or three-dimensional networks. researchgate.net

The coordination geometry around the cobalt(II) ion in these frameworks is typically octahedral or tetrahedral. In an octahedral environment, the 4-iodopyridine-2-carboxylate ligand could coordinate in a bidentate or tridentate fashion, with the remaining coordination sites occupied by other ligands or solvent molecules. The bridging nature of the carboxylate group is a key factor in the formation of the extended network.

Table 1: Representative Cobalt(II) Coordination Polymers with Pyridine-Carboxylate Ligands

| Ligand | Structural Motif | Reference |

|---|---|---|

| Nicotinate | 3-D open framework | nih.gov |

| Pyridine-2,4-dicarboxylate | 3-D framework | researchgate.net |

This table presents examples of related structures to infer potential motifs for cobalt(II) with 4-iodopyridine-2-carboxylate.

Investigation of Copper(II) Carboxylate Paddle-Wheel Structural Systems

Copper(II) carboxylates are well-documented to form dinuclear complexes with a characteristic "paddle-wheel" structure. orientjchem.orgresearchgate.netmdpi.comnih.govsemanticscholar.orgresearchgate.netproquest.com In this motif, four carboxylate ligands bridge two copper(II) ions, with each copper ion also coordinated to an axial ligand. This arrangement results in a square pyramidal or distorted octahedral geometry around each copper center.

Given this strong precedent, it is highly probable that copper(II) and 4-iodopyridine-2-carboxylate would form a paddle-wheel structure. The four 4-iodopyridine-2-carboxylate ligands would bridge the two copper(II) ions, with the carboxylate groups providing the equatorial coordination. The pyridine nitrogen atoms could potentially coordinate to the axial positions of the copper(II) centers in an adjacent paddle-wheel unit, leading to the formation of a coordination polymer. Alternatively, solvent molecules or other monodentate ligands could occupy these axial sites.

The Cu-Cu distance in these paddle-wheel complexes is typically around 2.6 Å, indicative of a weak metal-metal interaction. orientjchem.org The magnetic properties of these systems are also of significant interest, often exhibiting antiferromagnetic coupling between the two copper(II) centers.

Table 2: Selected Bond Distances (Å) in a Representative Copper(II) Carboxylate Paddle-Wheel Structure

| Bond | Distance (Å) |

|---|---|

| Cu-O (equatorial) | 1.96 - 1.97 |

| Cu-L (axial) | ~2.15 |

Data from a representative dinuclear copper(II) complex with 2-nitrobenzoate. orientjchem.org

Analysis of Stability Constants and Thermodynamic Parameters of Metal-Ligand Interactions

The stability of metal-ligand complexes is quantified by their stability constants (or formation constants), which provide a measure of the strength of the interaction between the metal ion and the ligand in solution. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) offer further insight into the driving forces of complex formation.

For instance, studies on the stability of cadmium(II) complexes with amino acids and peptides generally show them to be less stable than the corresponding zinc(II) complexes, except when sulfur-containing ligands are involved. nih.gov A model based on the connectivity index has been developed to estimate the stability constants of cadmium(II) mono-complexes with various monodentate and bidentate ligands, which could potentially be applied to the 4-iodopyridine-2-carboxylate system. nih.gov

For platinum(II) complexes, the binding constants for DNA interaction are crucial for understanding their biological activity. These constants can be determined using various spectroscopic techniques. For example, a new platinum(II) complex with dinitrogen ligands was found to bind to DNA with an intrinsic binding constant (Kb) of 2 x 10⁴ M⁻¹, and the thermodynamic parameters (ΔH > 0 and ΔS > 0) indicated that the interaction is entropically driven. nih.govnih.gov Similar thermodynamic investigations of DNA binding by other platinum complexes have also been reported. koreascience.krresearchgate.netnih.gov

In the case of copper(II) complexes, the formation of stable paddle-wheel structures is a key thermodynamic feature. The binding constants for the interaction of some copper(II) carboxylate complexes with DNA have been determined, with values in the range of 10⁵ M⁻¹, indicating significant interaction. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cadmium(II) |

| Platinum(II) |

| Cobalt(II) |

| Copper(II) |

| 4-(2-pyridylazo)resorcinol |

Catalytic Applications of Sodium;4 Iodopyridine 2 Carboxylate and Its Derivatives

Organic Catalysis in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. The development of effective catalysts for these reactions is a significant area of research.

While specific studies detailing the use of sodium;4-iodopyridine-2-carboxylate as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones are not prominent in the reviewed literature, extensive research has been conducted on its parent compound, pyridine-2-carboxylic acid (P2CA), for this purpose. P2CA has been identified as a highly efficient, green catalyst for the multi-component reaction between aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to produce pyrazolo[3,4-b]quinolinone derivatives. atamanchemicals.comgoogle.com

The reaction proceeds rapidly, often within minutes, and produces excellent yields (typically 84–98%). atamanchemicals.comgoogle.com The catalytic efficiency of P2CA is notable, with studies showing that as little as 10 mol% of the catalyst in ethanol (B145695) at 60°C can effectively drive the reaction to completion. google.com The catalyst has also demonstrated good reusability for up to four cycles. google.com The electronic effects of substituents on the aromatic aldehyde reactants suggest that the reaction proceeds via a carbocation intermediate, a process facilitated by the acidic nature of the catalyst. atamanchemicals.com

Given that pyridine-2-carboxylic acid is an effective catalyst, it is plausible that its derivatives, including this compound, could exhibit similar or modified catalytic activity. The iodine substituent might influence the electronic properties and steric environment of the pyridine (B92270) ring, potentially altering its catalytic performance, though specific research to confirm this is needed.

Table 1: Synthesis of Pyrazolo[3,4-b]quinolinones using Pyridine-2-carboxylic Acid (P2CA) as a Catalyst Data synthesized from studies on the parent compound.

| Entry | Aldehyde | 1,3-Dione | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Dimedone | 10 | Ethanol | 5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Dimedone | 10 | Ethanol | 2 | 98 |

| 3 | 4-Nitrobenzaldehyde | Dimedone | 10 | Ethanol | 2 | 97 |